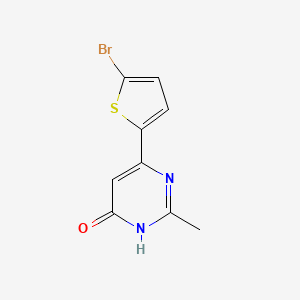

6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol

Description

Properties

IUPAC Name |

4-(5-bromothiophen-2-yl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2OS/c1-5-11-6(4-9(13)12-5)7-2-3-8(10)14-7/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZVVUJTELPWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of 2-Methylpyrimidin-4-ol

The initial step involves selective halogenation of 2-methylpyrimidin-4-ol to introduce a leaving group (typically chlorine or bromine) at the 6-position to enable cross-coupling.

- Typical Conditions: Use of halogenating agents such as N-bromosuccinimide (NBS) or sulfuryl chloride under controlled temperature (0–5°C) in solvents like anhydrous dichloromethane or acetic acid to avoid over-halogenation and side reactions.

- Outcome: Formation of 5-bromo-6-chloro-2-methylpyrimidin-4-ol or related halogenated intermediates with high regioselectivity.

This step is critical for subsequent cross-coupling efficiency and is monitored by chromatographic techniques (HPLC, TLC) and spectroscopic analysis (NMR, MS) to confirm regioselectivity and purity.

Cross-Coupling Reaction to Introduce 5-Bromothiophen-2-yl Group

The key transformation to form the target compound is the palladium-catalyzed Suzuki-Miyaura or Stille cross-coupling reaction between the halogenated pyrimidine intermediate and a 5-bromothiophen-2-yl boronic acid or stannane derivative.

- Catalysts and Ligands: Pd(PPh3)4, Pd(OAc)2 with appropriate phosphine ligands (e.g., XPhos, SPhos) are commonly employed to enhance reactivity and selectivity.

- Base and Solvent: Bases such as potassium carbonate or cesium carbonate in solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or toluene under inert atmosphere.

- Temperature and Time: Typical reaction temperatures range from 80 to 110°C with reaction times of 6–24 hours, depending on substrate reactivity.

This step allows the formation of the C-C bond at the 6-position of the pyrimidine ring, attaching the 5-bromothiophen-2-yl group with high yield and regioselectivity.

Alternative Synthetic Approaches

- Nucleophilic Aromatic Substitution (SNAr): In some cases, the 6-position halogen can be displaced by nucleophilic attack of a thiophene derivative under basic conditions, although this is less common due to lower reactivity.

- Direct C-H Activation: Emerging methodologies involve direct C-H activation of the pyrimidine ring to install the thiophene substituent, but these are less established for this compound.

Purification and Characterization

- Purification: Flash column chromatography on silica gel with gradient elution (hexane/ethyl acetate mixtures) is standard to separate the product from side-products and unreacted starting materials.

- Recrystallization: Final purification is often achieved by recrystallization from ethanol/water mixtures to enhance purity and crystallinity.

- Characterization: Confirmed by NMR (¹H and ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). Key spectral features include methyl proton signals (~2.5 ppm), hydroxyl proton (~10–12 ppm), and characteristic shifts due to bromothiophene substitution.

Data Table: Summary of Key Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Halogenation | NBS or sulfuryl chloride | DCM or Acetic acid | 0–5 °C | 1–3 hours | Controlled to avoid over-halogenation |

| Cross-Coupling (Suzuki) | Pd(PPh3)4, K2CO3, 5-bromothiophen-2-yl boronic acid | THF, DMF, or toluene | 80–110 °C | 6–24 hours | Inert atmosphere (N2 or Ar) |

| Purification | Silica gel chromatography | Hexane/Ethyl acetate | Room temperature | Variable | Gradient elution |

| Recrystallization | Ethanol/water mixture | — | Room temperature | Until crystals form | Enhances purity |

Research Findings and Notes

- Regioselectivity: The 6-position of the pyrimidine ring is selectively halogenated due to electronic effects and steric hindrance from the 2-methyl group, facilitating selective cross-coupling at this site.

- Reactivity: The bromine atom on the thiophene ring remains intact during cross-coupling, allowing further functionalization if desired.

- Stability: The compound is stable under neutral to mildly acidic conditions but sensitive to hydrolysis under strong basic conditions due to the labile C-Br bond on the thiophene ring.

- Spectroscopic Confirmation: NMR and MS data are consistent with the assigned structure, with characteristic shifts confirming the presence of the bromothiophene substituent and pyrimidin-4-ol core.

Chemical Reactions Analysis

Types of Reactions

6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The hydroxyl group on the pyrimidine ring can be oxidized to a ketone or reduced to a methylene group using suitable reagents.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium tert-butoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products with various functional groups replacing the bromine atom.

Oxidation: Ketone derivatives of the original compound.

Reduction: Methylene derivatives of the original compound.

Scientific Research Applications

6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol depends on its application:

Medicinal Chemistry: It may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity.

Materials Science: In electronic applications, the compound’s mechanism involves the transfer of electrons or holes within a device, contributing to its conductive or semiconductive properties.

Comparison with Similar Compounds

Key Observations :

- Halogen Type and Position: Bromine in the thiophene ring (target compound) introduces steric bulk and electronic effects distinct from chlorophenyl or iodophenyl analogs. The iodine atom’s larger size in the 4-iodophenyl derivative increases molecular weight significantly (312.11 vs.

- Thiophene vs. Phenyl : The bromothiophene group’s conjugated π-system may enhance charge transport in organic electronics compared to phenyl-based analogs .

Thioether- and Amino-Substituted Pyrimidinones

Key Observations :

- Functional Group Diversity: The ethylthio group in 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol introduces flexibility and lipophilicity, contrasting with the rigid thiophene ring in the target compound. Such differences may influence binding affinities in biological systems .

- Sulfur Effects : Methylthio groups (e.g., in 4-Methyl-6-(methylthio)pyrimidin-2-ol) can act as hydrogen-bond acceptors or participate in redox reactions, whereas bromothiophene’s sulfur is part of an aromatic system, limiting reactivity .

Biological Activity

Overview

6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol is a heterocyclic compound characterized by a pyrimidine ring substituted with a bromothiophene moiety and a hydroxyl group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and related fields.

The compound's biological activity can be attributed to its structural features, particularly the thiophene ring, which is known for its involvement in various biochemical pathways. The presence of the hydroxyl group enhances its reactivity, allowing it to participate in hydrogen bonding and interact with biological macromolecules.

Antidiabetic Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antidiabetic properties, particularly through the inhibition of α-amylase. For instance, certain derivatives showed IC50 values lower than that of the standard drug acarbose, indicating their potential as therapeutic agents for diabetes management.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 6b | 5.20 | Strong α-amylase inhibitor |

| 6c | Moderate | α-amylase inhibition |

| 6h | Potent | Superior to acarbose |

These findings suggest that modifications to the bromothiophene and pyrimidine components can significantly influence the biological activity of the compounds derived from this base structure .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Studies indicate that derivatives containing the bromothiophene moiety possess enhanced antibacterial activity against various pathogens. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Study on Antidiabetic Derivatives

In a detailed investigation, researchers synthesized multiple derivatives of this compound and evaluated their inhibitory effects on α-amylase. The study utilized molecular docking techniques to predict interactions at the active site of the enzyme, corroborating the experimental findings with computational models.

- Synthesis : The derivatives were synthesized through Suzuki cross-coupling reactions.

- Evaluation : Each derivative was tested for α-amylase inhibition using standard assays.

- Results : Notable compounds exhibited IC50 values significantly lower than that of acarbose, suggesting enhanced efficacy.

Molecular Docking Studies

Molecular docking studies further elucidated how these compounds interact with biological targets. The binding affinity and interaction patterns were analyzed using software tools, revealing critical insights into how structural variations influence biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.